N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine
Description
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine (molecular formula: C₇H₁₄N₂O, molecular weight: 142.20 g/mol) is a pyrrolidine derivative featuring a methyl group and an oxetane ring substituent on the nitrogen atom. Oxetanes are strained ether rings known to enhance metabolic stability and aqueous solubility in medicinal chemistry, making this compound a valuable intermediate in drug discovery . It is typically stored under inert conditions at 2–8°C due to its sensitivity to light and moisture .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H16N2O/c1-10(8-5-11-6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3 |
InChI Key |
MESLCUMTPCKUPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)C2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane and pyrrolidine rings followed by their subsequent functionalization. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced manufacturing techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H₂) with Pd/C in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines with altered oxidation states .
Scientific Research Applications
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrrolidine ring can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Structural and Functional Differences
- Oxetane vs. Aromatic Substituents: The oxetane group in the target compound confers improved solubility and metabolic stability compared to aromatic substituents like phenyl (e.g., N-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine) or pyrimidine (e.g., N-Methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine) .
- Steric Effects : The smaller methyl group in the target compound minimizes steric hindrance compared to bulkier substituents like phenylethyl or benzyl groups, which may influence receptor binding affinity .
- Chirality : Asymmetric derivatives like (2R)-2-(methoxymethyl)-N-oxetan-3-ylidine-1-pyrrolidin-amine highlight the role of stereochemistry in biological activity, though specific data are unavailable in the evidence .
Biological Activity
N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound features both an oxetane ring and a pyrrolidine ring, which confer distinct chemical properties. The synthesis typically involves the reaction of oxetane derivatives with pyrrolidine derivatives, often utilizing sodium hydride (NaH) as a base in aprotic solvents like dimethylformamide (DMF) at elevated temperatures for optimal yield .
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| XLogP | -0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring enhances binding affinity and specificity, while the pyrrolidine moiety modulates pharmacokinetic properties . This compound has shown potential as a ligand in receptor binding studies, making it a valuable tool in drug development .
Biological Activity and Research Findings
Recent studies have highlighted the compound's potential pharmacological properties, particularly in relation to neurological disorders and infections. Its ability to modulate enzyme activity suggests applications in therapeutic contexts, including:
- GSK-3β Inhibition : Similar compounds have been evaluated for their inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), with promising results indicating that structural modifications can enhance biological potency while improving metabolic stability .
- Anti-inflammatory Properties : Research into related structures has shown that modifications can lead to significant reductions in inflammatory markers such as COX-2 and iNOS, suggesting that this compound may exhibit similar anti-inflammatory effects .
Case Studies
- GSK-3β Inhibitors : A study demonstrated that derivatives of this compound could be optimized for enhanced inhibition of GSK-3β. The introduction of specific functional groups was found to improve both potency and metabolic stability .
- Neuroprotective Effects : Compounds with similar structures were assessed for neuroprotective properties, revealing that modifications could lead to reduced cytotoxicity while retaining beneficial biological activity .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(Oxetan-3-yl)pyrrolidin-3-amine | Lacks methyl group | Moderate receptor binding |
| N-(Oxetan-3-yl)piperidine | Piperidine instead of pyrrolidine | Different pharmacokinetic profile |
| (S)-N-(Oxetan-3-yl)pyrrolidin | Chiral configuration | Potentially distinct biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
